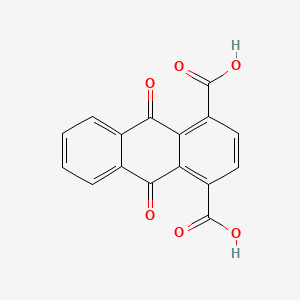

9,10-Dioxo-9,10-dihydroanthracene-1,4-dicarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9,10-Dioxoanthracene-1,4-dicarboxylic acid is an anthracene-based dicarboxylic compound. It has a larger conjugating π-system that enables the development of fluorescent materials . It also has interesting magnetic and luminescent properties .

Molecular Structure Analysis

The molecular structure of 9,10-Dioxoanthracene-1,4-dicarboxylic acid is characterized by its Empirical Formula (Hill Notation): C16H10O4 . Its molecular weight is 266.25 . The compound forms a larger conjugating π-system, which enables the development of fluorescent materials .Physical and Chemical Properties Analysis

9,10-Dioxoanthracene-1,4-dicarboxylic acid is a yellow, highly crystalline solid . It is poorly soluble in water but soluble in hot organic solvents . The compound is almost completely insoluble in ethanol near room temperature .Wissenschaftliche Forschungsanwendungen

Photophysical Properties

9,10-Dioxoanthracene-1,4-dicarboxylic acid, along with other anthracene-dicarboxylic acids, has been studied for its unique photophysical properties. These compounds exhibit varied photophysical behavior in different solvents, influenced by the addition of carboxylic acid groups to the anthracene ring. This has implications for their use in light-sensitive applications (Rowe et al., 2017).

Synthetic Applications

The compound has been utilized in the synthesis of optically active aromatic compounds. For example, 1,5-dimethoxycarbonyl-9,10-dihydro-9,10-ethenoanthracene was synthesized starting from 1,5-dimethoxycarbonylanthracene, a derivative of 9,10-dioxoanthracene-1,4-dicarboxylic acid, highlighting its role in the creation of new organic compounds (Tatemitsu et al., 1973).

Polyamides Synthesis

The compound serves as a precursor in the synthesis of novel polyamides. For instance, aromatic dicarboxylic acid monomers derived from this compound have been used to create new polyamides with excellent solubility and thermal stability, demonstrating potential in polymer science (Rafiee, 2015).

OLED Applications

Some derivatives of 9,10-dioxoanthracene-1,4-dicarboxylic acid, such as 9,10-diaryl anthracenes, have been investigated for their potential in organic light-emitting diodes (OLEDs). These compounds exhibit high thermal stability and electrochemical reversibility, making them suitable for use in OLEDs, particularly for blue light emission (Sarsah et al., 2013).

Metal-Organic Frameworks

The anthracene-based dicarboxylic acids, including 9,10-dioxoanthracene-1,4-dicarboxylic acid, have been used to construct metal-organic frameworks (MOFs). These structures have been synthesized and characterized, showing potential in the field of materials science for their unique properties and applications (Wang et al., 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

9,10-dioxoanthracene-1,4-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8O6/c17-13-7-3-1-2-4-8(7)14(18)12-10(16(21)22)6-5-9(11(12)13)15(19)20/h1-6H,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJXGZPKDAAQIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[6-(furan-3-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine](/img/structure/B2442452.png)

![2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2442458.png)

![2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3,5-difluorophenyl)acetamide](/img/structure/B2442471.png)

![2-(4-chlorophenoxy)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2442472.png)

![1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one](/img/structure/B2442473.png)